(R)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H/t12-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVJXDMTKSJNEA-UTONKHPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride typically involves the reaction of ®-1-benzylpyrrolidine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the chloromethyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: ®-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Substitution: The chloromethyl group can be substituted with various nucleophiles, such as amines, thiols, or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3), sodium thiolate (NaSR), or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution with an amine could produce an N-alkylated pyrrolidine derivative.
Scientific Research Applications
Chemistry: In chemistry, ®-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, ®-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is explored for its potential therapeutic properties. It may be investigated for its activity against certain diseases or conditions, particularly those involving the central nervous system.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ®-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride involves its interaction with molecular targets in biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- While neither compound’s bioactivity is explicitly documented, structural analogs of the chloromethyl derivative are explored as enzyme inhibitors (e.g., kinase targets). The comparator’s aminomethyl group aligns with neurotransmitter analogs (e.g., GABA receptor ligands).
Biological Activity
(R)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClN
- Molecular Weight : 223.72 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily associated with its interaction with various receptor systems. It has been noted for its potential as a modulator of neurotransmitter systems, particularly in the central nervous system.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can provide insights into its biological activity. The presence of the chloromethyl group is crucial for its interaction with target receptors, influencing potency and selectivity.
Table 1: Structure-Activity Relationship Data
| Compound | R Group | % Inhibition @ 3 μM | IC (μM) |
|---|---|---|---|
| 1 | Benzyl | 100 | 4.06 ± 0.91 |
| 2 | Chlorobenzyl | 64.9 | 4.30 ± 1.63 |
| 3 | Methylbenzyl | 49.1 | ND |
| 4 | Ethylbenzyl | 33.0 | ND |
ND = Not Determined
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound in various cancer cell lines. For instance, in vitro assays using the MDA-MB-231 triple-negative breast cancer cell line showed a significant reduction in cell viability.
Case Study: In Vivo Efficacy
In a xenograft model, administration of the compound at a dosage of 20 mg/kg resulted in a marked decrease in tumor growth compared to control groups. The compound was well tolerated, indicating a favorable safety profile.
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that this compound exhibits moderate bioavailability and clearance rates, making it a candidate for further development in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride?
- Methodology : Adapt procedures for related pyrrolidine derivatives. For example, a modified protocol involves:
- Reagents : Substituted benzaldehyde, dialkylamine, potassium carbonate.
- Conditions : Heating in DMF at 150°C for 20 hours under inert atmosphere, monitored by TLC (ethyl acetate/hexane).
- Workup : Extraction with ethyl acetate, washing with ammonium chloride, drying (MgSO₄), and solvent removal under reduced pressure .
- Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine) and reaction time based on TLC analysis.
- Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 150°C |
| Yield | ~93% (for analogous synthesis) |
Q. How can NMR spectroscopy be used to confirm the structure of this compound?
- Methodology : Compare experimental ¹H NMR shifts with literature data for structurally similar pyrrolidine derivatives. For example:
- Expected Signals :
- Aromatic protons : δ 7.2–7.6 ppm (multiplet, benzyl group).
- Pyrrolidine protons : δ 1.9–3.3 ppm (m, CH₂ and CH groups).
- Chloromethyl group : δ ~4.0–4.5 ppm (m, CH₂Cl) .
- Validation : Use DEPT-135 or COSY to resolve overlapping signals.
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- General Practices : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact.
- Storage : Store in a cool, dry place (<25°C) away from oxidizing agents (analogous to chlorinated pyrrolidines) .
- Emergency Measures : For skin contact, wash with water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity?
- Methodology :
- Chiral Catalysts : Test chiral auxiliaries (e.g., (R)-BINOL) or asymmetric hydrogenation catalysts.
- Temperature Effects : Lower temperatures may reduce racemization; monitor via chiral HPLC .
- Microwave Synthesis : Explore microwave-assisted reactions (e.g., 100–120°C, 30 min) for faster kinetics and reduced side reactions .
Q. How to resolve contradictions between calculated and observed elemental analysis data?
- Case Study : In a related synthesis, nitrogen content was found at 7.5% vs. calculated 7.99% .
- Troubleshooting Steps :
Purification : Re-crystallize or use column chromatography to remove impurities.
Analytical Cross-Check : Validate via high-resolution mass spectrometry (HRMS) or combustion analysis.
Hydration Check : Confirm anhydrous conditions during analysis (traces of water may alter results).
Q. What mechanistic insights explain the reactivity of the chloromethyl group in this compound?
- Comparative Analysis :
- Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with amines or thiols.
- Steric Effects : The benzyl group at position 1 may hinder backside attack, favoring retention of configuration .
- Experimental Design :
- Kinetic Studies : Monitor substitution rates with varying nucleophiles (e.g., NaN₃, KSCN) in polar aprotic solvents.
- DFT Calculations : Model transition states to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
